![molecular formula C15H15ClN2O4S2 B2557648 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide CAS No. 951485-00-0](/img/structure/B2557648.png)
4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the development of novel drugs.
Scientific Research Applications
- Researchers have synthesized novel derivatives of this compound and evaluated their anticancer properties. Specifically, compounds containing both benzenesulfonamide and imidazole moieties (such as 11–13) demonstrated high cytotoxic effects against HeLa cancer cells while showing reduced cytotoxicity in non-tumor cells .
- These promising compounds induce apoptosis in HeLa cells, elevate the percentage of cells in the sub-G1 phase of the cell cycle, and activate caspases .
- Additionally, their metabolic stability was assessed, revealing potential oxidation reactions in human liver microsomes .
Anticancer Activity
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial activity .
Mode of Action
It is suggested that the compound may interact with its targets in a distinctive manner when used in conjunction with a cell-penetrating peptide .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to their antibacterial activity .
Result of Action
It is suggested that the compound may display potent antibacterial activity against both gram-negative and gram-positive bacteria .
properties
IUPAC Name |
4-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-12-2-8-15(9-3-12)24(21,22)17-13-4-6-14(7-5-13)18-10-1-11-23(18,19)20/h2-9,17H,1,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDORDUNMPPMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide |
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